molecular formula C16H25N3O B265706 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Katalognummer B265706
Molekulargewicht: 275.39 g/mol
InChI-Schlüssel: PXVVMMJYWALWCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases.

Wirkmechanismus

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B cell receptor (BCR) signaling pathway. By inhibiting BTK, 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide blocks the activation and proliferation of B cells and reduces the production of inflammatory cytokines. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide also inhibits the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in T cell activation and cytokine production.
Biochemical and physiological effects:
2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile and to be well-tolerated in preclinical studies. It has a high oral bioavailability and a long half-life, which makes it a suitable candidate for oral administration. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been shown to reduce the levels of autoantibodies and inflammatory cytokines in animal models of autoimmune diseases. It has also been shown to inhibit the growth of cancer cells and to enhance the efficacy of other cancer drugs in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is its high selectivity for BTK and ITK, which reduces the risk of off-target effects. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is its relatively low potency compared to other BTK inhibitors. This may limit its efficacy in certain types of cancer or autoimmune diseases.

Zukünftige Richtungen

Future research on 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide should focus on optimizing its potency and efficacy in different types of cancer and autoimmune diseases. It should also investigate the potential synergy between 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide and other cancer drugs or immunomodulatory agents. In addition, future studies should investigate the long-term safety and efficacy of 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide in clinical trials. Finally, 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide may also have potential applications in other diseases such as allergies and asthma, which should be explored in future research.

Synthesemethoden

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is synthesized through a series of chemical reactions starting from 2,4,6-trimethylbenzoyl chloride and 4-methylpiperazine. The final product is obtained through purification and crystallization steps.

Wissenschaftliche Forschungsanwendungen

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has been extensively studied for its potential use as a treatment for various types of cancer and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer drugs. 2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has also been shown to modulate the immune system by targeting B cells and T cells, which makes it a promising candidate for the treatment of autoimmune diseases.

Eigenschaften

Produktname

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Molekularformel

C16H25N3O

Molekulargewicht

275.39 g/mol

IUPAC-Name

2-(4-methylpiperazin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C16H25N3O/c1-12-9-13(2)16(14(3)10-12)17-15(20)11-19-7-5-18(4)6-8-19/h9-10H,5-8,11H2,1-4H3,(H,17,20)

InChI-Schlüssel

PXVVMMJYWALWCS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C)C

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2CCN(CC2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.